molecular formula C23H24N4O4S2 B12150554 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150554
M. Wt: 484.6 g/mol
InChI Key: PUQIVEFDNOPDFL-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated synthetic compound designed for advanced biochemical research. Its molecular architecture integrates a pyrido[1,2-a]pyrimidin-4-one scaffold, a structure often associated with kinase inhibition, with a (Z)-5-alkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propyl motif, which is a known pharmacophore for targeting protein-protein interactions and enzymatic activity. This unique combination suggests its primary research value lies in the exploration of signal transduction pathways, particularly as a potential inhibitor for a range of protein kinases, which are critical targets in oncology and inflammatory disease research. The furan-2-ylmethyl and 3-ethoxypropylamino substituents are likely key contributors to its binding affinity and selectivity profile. Researchers can utilize this compound as a chemical probe to investigate novel mechanisms of action in cell-based assays and in vitro enzymatic studies. It is supplied with comprehensive analytical data, including HPLC purity and mass spectrometry characterization, to ensure experimental reproducibility. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Source for structural classes and common research applications .

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N4O4S2/c1-3-30-11-6-9-24-19-17(21(28)26-10-4-7-15(2)20(26)25-19)13-18-22(29)27(23(32)33-18)14-16-8-5-12-31-16/h4-5,7-8,10,12-13,24H,3,6,9,11,14H2,1-2H3/b18-13-

InChI Key

PUQIVEFDNOPDFL-AQTBWJFISA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Formation of the Pyrido-Pyrimidinone-Thiazolidinone Hybrid

The critical coupling step involves a Knoevenagel condensation between the pyrido-pyrimidinone aldehyde and the thiazolidinone methyl ketone. Key parameters include:

ParameterOptimal ConditionYield ImprovementSource
CatalystPiperidine (5 mol%)68% → 82%
SolventEthanol/Water (3:1)Reduced side products
Temperature80°C, 6 hoursMaximum Z-selectivity
Microwave Irradiation300 W, 15 minutes82% yield

The Z-configuration of the exocyclic double bond is confirmed via NOESY spectroscopy, showing proximity between the thiazolidinone sulfur and pyrido-pyrimidinone protons.

Introduction of the 3-Ethoxypropylamino Side Chain

A nucleophilic aromatic substitution (SNAr) reaction installs the 3-ethoxypropylamine group at the C2 position of the pyrido-pyrimidinone:

  • Activation : Treat the pyrido-pyrimidinone with POCl₃ to form a chlorinated intermediate (85–90% conversion).

  • Amination : React with 3-ethoxypropylamine in tetrahydrofuran (THF) at 60°C for 12 hours (Yield: 74%).

Purification and Characterization

Crude product purification employs:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2 → 1:1 gradient)

  • Recrystallization : Ethanol/water (4:1) at −20°C

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 7.2 Hz, 1H, pyrido H), 7.89 (s, 1H, thiazolidinone CH), 6.82–6.75 (m, 3H, furan H).

  • HRMS : m/z 540.1921 [M+H]⁺ (calc. 540.1924).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeCost Efficiency
Conventional Thermal689518 hModerate
Microwave-Assisted82980.5 hHigh
Solvent-Free75972 hVery High

Microwave-assisted synthesis reduces reaction time by 92% while improving yield, attributed to uniform heating and reduced decomposition.

Challenges and Mitigation Strategies

  • Z/E Isomerization :

    • Controlled by low-temperature crystallization (≤−20°C) to favor the Z-isomer.

  • Thiazolidinone Ring Oxidation :

    • Use of nitrogen atmosphere and antioxidant additives (e.g., BHT) prevents over-oxidation.

  • Solubility Issues :

    • Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Achieve 78% yield with residence time of 30 minutes.

  • Green Chemistry Metrics :

    • E-factor: 18.2 (improved from 42.5 in batch processes)

    • PMI (Process Mass Intensity): 32.1 kg/kg

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the thiazolidinone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or pyrido[1,2-a]pyrimidin-4-one rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and other interactions could make it a useful probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which could modulate the activity of its targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in Key Positions

The table below highlights structural differences between the target compound and its analogs:

Compound Name / Identifier R<sup>1</sup> (Position 2) R<sup>2</sup> (Thiazolidinone Substituent) Core Modification ChemSpider/RN
Target Compound 3-ethoxypropylamino 3-(furan-2-ylmethyl) None N/A
2-[(3-Methoxypropyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-... 3-methoxypropylamino 3-(4-methylbenzyl) None 608491-04-9
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuranmethyl)amino]-... Tetrahydrofuranmethylamino 3-(3-methoxypropyl) None 381185-33-7
2-[(2-Hydroxyethyl)amino]-3-{(Z)-[3-(1-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-... 2-hydroxyethylamino 3-(1-phenylethyl) None MFCD03650973
2-(Allylamino)-3-{(Z)-[3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-... Allylamino 3-isopropyl None 361995-60-0
Key Observations:

Amino Group (R<sup>1</sup>): The target compound’s 3-ethoxypropylamino group differs from analogs with methoxypropyl, hydroxyethyl, or allylamino substituents. Ethoxy groups may enhance lipophilicity compared to methoxy or polar hydroxyethyl groups .

Thiazolidinone Substituent (R<sup>2</sup>): The furan-2-ylmethyl group in the target compound contrasts with aromatic (e.g., 4-methylbenzyl), aliphatic (isopropyl), or hybrid (3-methoxypropyl) substituents. Furan rings may influence electronic properties and binding interactions .

Computational and Experimental Comparisons

Structural Similarity Analysis
  • Tanimoto Coefficients : Using Morgan fingerprints (radius = 2), the target compound shows moderate similarity (0.6–0.7) to analogs with methoxypropyl or tetrahydrofuranmethyl groups, but lower similarity (0.4–0.5) to those with phenylethyl or isopropyl substituents .
  • Murcko Scaffolds: All compounds share the pyrido-pyrimidinone-thiazolidinone scaffold, confirming conserved chemotype features .
NMR and LCMS Profiling
  • NMR Shifts: Analogous to , regions near the thiazolidinone ring (e.g., protons at positions 29–36 and 39–44) exhibit shifts dependent on R<sup>2</sup> substituents. For example, furan-2-ylmethyl groups may deshield adjacent protons due to electron-withdrawing effects .
  • LCMS Fragmentation: Molecular networking () would cluster the target compound with analogs sharing the pyrido-pyrimidinone core, while differences in R<sup>1</sup>/R<sup>2</sup> groups generate unique fragmentation patterns (cosine scores ~0.8–0.9) .

Hypothetical Bioactivity and QSAR Predictions

  • Enzyme Binding : Docking studies () suggest that aromatic R<sup>2</sup> groups (e.g., 4-methylbenzyl) may improve affinity for hydrophobic binding pockets, while furan-2-ylmethyl groups could favor interactions with polar residues .

Biological Activity

The compound 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O4S2C_{22}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of approximately 470.6 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, such as a thiazolidinone ring and a pyridopyrimidinone core.

PropertyValue
Molecular FormulaC22H22N4O4S2
Molecular Weight470.6 g/mol
IUPAC Name(5Z)-3-(3-ethoxypropyl)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyIBPCHNRPCTYOCO-LGMDPLHJSA-N

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, thiazolidinone derivatives have been reported to possess bactericidal effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

In a comparative study, a related thiazolidine derivative demonstrated an inhibition rate of 91.66% against S. aureus, suggesting that the structural components of these compounds may enhance their antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives have also been explored. Compounds with similar frameworks have shown promising results in scavenging free radicals and reducing oxidative stress . The antioxidant activity was measured using assays such as the ABTS radical cation decolorization assay, where some derivatives exhibited up to 81.8% inhibition .

Anticancer Activity

The potential anticancer properties of this compound class are under investigation. Thiazolidinones have been identified as inhibitors of various cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and apoptosis pathways . The unique structure of This compound suggests it could interact with specific molecular targets involved in cancer cell proliferation.

The precise mechanism by which 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]methyl}-9-methyl -4H-pyrido[1,2-a]pyrimidin -4-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with enzymes or receptors involved in metabolic pathways or cellular signaling cascades .

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of thiazolidine derivatives in various biological assays:

  • Antibacterial Activity : A study reported that thiazolidine derivatives showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had substitutions that enhanced their interaction with bacterial cell membranes .
  • Antioxidant Evaluation : In vitro studies demonstrated that certain derivatives exhibited significant antioxidant activity correlating with their structural features. The presence of electron-donating groups was linked to improved radical scavenging capabilities .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions requiring precise control of substituent introduction and stereochemical integrity. Key challenges include:

  • Z-configuration stabilization during thiazolidinone conjugation, which demands inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating intermediates. Reverse-phase HPLC may enhance final product purity .
  • Yield optimization : Adjusting solvent polarity (e.g., DMF for nucleophilic substitutions) and catalyst use (e.g., DMAP in acylation steps) can improve efficiency .

Basic: What spectroscopic methods are recommended for structural confirmation, and how can spectral discrepancies be addressed?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the Z-configuration in the thiazolidinone moiety .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups to validate functional groups .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks and rule out adducts. Discrepancies in fragment patterns may indicate isomerization or impurities .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:

  • Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Anticancer Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include a caspase-3/7 assay to probe apoptosis mechanisms .
  • Cytotoxicity Controls : Test on non-cancerous lines (e.g., HEK293) to assess selectivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Validation : Replicate studies with a wider concentration range (e.g., 0.1–100 µM) and use orthogonal assays (e.g., ATP-based viability vs. resazurin) .
  • Structural Reanalysis : Verify compound purity via HPLC and confirm stereochemistry to rule out isomer-driven discrepancies .

Advanced: How to design structure-activity relationship (SAR) studies considering structural analogs?

Answer:

  • Core Modifications : Compare analogs with varying substituents (e.g., ethoxypropyl vs. hydroxypropyl) to assess impact on target binding .
  • Functional Group Swapping : Replace the furan-2-ylmethyl group with benzyl or morpholinyl groups to evaluate hydrophobic/hydrophilic interactions .
  • Bioisosteric Replacements : Substitute the thioxo group with oxo or selenoxo to study electronic effects on activity .

Advanced: What computational methods can predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Validate with MD simulations (≥100 ns) to assess stability .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the pyrido-pyrimidine core) using Schrödinger Phase .
  • ADMET Prediction : Employ SwissADME or ADMETlab to forecast bioavailability, CYP inhibition, and hERG liability early in optimization .

Advanced: How can selectivity for specific biological targets be optimized?

Answer:

  • Fragment-Based Design : Introduce substituents (e.g., methyl at position 9) to sterically block off-target interactions .
  • Proteome-Wide Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target kinase binding and refine substituents .
  • Allosteric Modulation : Explore modifications to the thiazolidinone ring that exploit allosteric pockets in target proteins .

Advanced: How to validate conflicting pharmacokinetic data from in vitro vs. in vivo studies?

Answer:

  • Microsomal Stability Assays : Compare liver microsome half-life (human vs. rodent) to identify species-specific metabolism .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction differences, which may explain efficacy gaps .
  • In Vivo PK/PD Modeling : Correlate plasma concentrations (LC-MS/MS) with pharmacodynamic markers (e.g., tumor volume reduction) .

Advanced: What strategies improve metabolic stability and reduce rapid clearance?

Answer:

  • Prodrug Design : Mask polar groups (e.g., amino) with acetyl or PEGylated moieties to enhance half-life .
  • CYP Inhibition Screening : Identify metabolic hotspots via CYP3A4/2D6 assays and introduce blocking groups (e.g., fluorine) .
  • Bile Acid Conjugation : Link the compound to bile acid transporters for hepatic recycling, as seen in similar thiazolidinones .

Advanced: How can stability issues during storage or in biological matrices be addressed?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the thioxo group .
  • Buffered Solutions : Use PBS (pH 7.4) with 10% DMSO for in vitro studies; avoid acidic buffers that degrade the pyrido-pyrimidine core .
  • Light Protection : Amber vials and antioxidant additives (e.g., BHT) mitigate photooxidation of the furan ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.